3-Indoleacryloyl-CoA
Description
trans-3-Indoleacryloyl-CoA (IACoA) is a chromophoric CoA derivative synthesized via the medium-chain fatty acyl-CoA dehydrogenase (MCAD)-catalyzed oxidation of 3-indolepropionyl-CoA (IPCoA) . IACoA exhibits a distinctive UV-vis absorption spectrum with a maximum absorbance at 367 nm (ε = 26,500 M⁻¹ cm⁻¹), enabling direct monitoring of enzymatic reactions without relying on flavin or electron acceptor signals . This property makes it a critical tool for probing enzyme active-site environments and reaction mechanisms.
IACoA interacts with MCAD in a two-step binding process:
Collision complex formation: Rapid binding of IACoA to MCAD-FAD, forming a "colorless" E-IACoA complex.
Isomerization: A slower structural rearrangement (E*-IACoA) involving protein conformational changes, accompanied by a red-shifted absorption peak at 417 nm .
Thermodynamic studies reveal that IACoA binding to MCAD is driven by balanced enthalpic (ΔH° = -3.7 kcal/mol) and entropic (TΔS° = 3.7 kcal/mol) contributions, with a net ΔG° of -7.4 kcal/mol at 25°C .
Properties
CAS No. |
144319-98-2 |
|---|---|
Molecular Formula |
C32H43N8O17P3S |
Molecular Weight |
936.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(1H-indol-3-yl)prop-2-enethioate |
InChI |
InChI=1S/C32H43N8O17P3S/c1-32(2,27(44)30(45)35-10-9-22(41)34-11-12-61-23(42)8-7-18-13-36-20-6-4-3-5-19(18)20)15-54-60(51,52)57-59(49,50)53-14-21-26(56-58(46,47)48)25(43)31(55-21)40-17-39-24-28(33)37-16-38-29(24)40/h3-8,13,16-17,21,25-27,31,36,43-44H,9-12,14-15H2,1-2H3,(H,34,41)(H,35,45)(H,49,50)(H,51,52)(H2,33,37,38)(H2,46,47,48)/b8-7+/t21-,25-,26-,27+,31-/m1/s1 |
InChI Key |
LQFMEOXXQRDBPP-BTOWARJYSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CNC5=CC=CC=C54)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CNC5=CC=CC=C54)O |
Synonyms |
3-indoleacryloyl-CoA 3-indoleacryloyl-coenzyme A coenzyme A, 3-indoleacryloyl IACoA trans-3-indoleacryloyl-coenzyme A |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IACoA typically involves a chemo-enzymatic approach. This method includes the use of recombinant enzymes to catalyze the formation of the coenzyme A derivative from precursor molecules . The reaction conditions often involve the use of specific buffers and cofactors to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of coenzyme A derivatives, including IACoA, can be achieved through in vitro enzymatic pathways. These pathways are designed to be insensitive to feedback inhibition, which is a common challenge in coenzyme A biosynthesis . The use of thermophilic enzymes allows for efficient production and easy purification through heat treatment .
Chemical Reactions Analysis
Types of Reactions
IACoA undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of IACoA include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal enzyme activity .
Major Products Formed
The major products formed from the reactions of IACoA depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
IACoA has several scientific research applications, including:
Chemistry: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Biology: It plays a role in cellular metabolism and energy production.
Medicine: It is investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: It is used in the production of various biochemical products and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of IACoA involves its role as a coenzyme in various biochemical reactions. It acts as a carrier of acyl groups, facilitating the transfer of these groups between molecules. This process is crucial for the regulation of metabolic pathways and energy production within cells . The molecular targets and pathways involved include enzymes such as acetyl-CoA synthetase and citrate synthase .
Comparison with Similar Compounds
Comparison with Similar Compounds
IACoA vs. IPCoA (3-Indolepropionyl-CoA)
- Functional Insights :
IACoA vs. CoA-S-Acetyl Tryptophan
- Structural Insights :
- IACoA adopts a distinct torsion angle within the aaNAT binding pocket, enhancing interactions with residues like Arg170 and Phe167/168 compared to CoA-S-acetyl tryptophan .
- This structural adaptability allows IACoA to serve as a versatile probe for multiple enzymes, unlike CoA-S-acetyl tryptophan, which exhibits narrower applicability .
Key Research Findings
pH-Dependent Binding Dynamics
- IACoA’s isomerization step (E-IACoA → E*-IACoA) is pH-sensitive, with pKa values of 7.53 (collision complex) and 8.30 (isomerized complex) .
- At lower pH, the equilibrium shifts toward the E*-IACoA complex by ~20-fold, indicating protonation-dependent stabilization of the enzyme-product interaction .
Role in Enzyme Mechanism Elucidation
- Rapid-scanning UV/vis spectroscopy identified a transient intermediate (λ_max = 400 nm) during MCAD catalysis, linking IACoA’s spectral shifts to flavin reduction and substrate oxidation .
- IACoA’s polarized carbonyl group in the E*-IACoA complex suggests enzyme-induced electronic perturbations critical for catalysis .
Comparative Binding Energetics
- IACoA-MCAD : ΔG° = -7.4 kcal/mol; ΔH° = -3.7 kcal/mol; TΔS° = 3.7 kcal/mol .
- IPCoA-MCAD : Lower binding energy due to lack of conjugated system, necessitating coupled assays for detection .
Data Tables
Table 1: Kinetic Parameters for IACoA-MCAD Interaction
| Parameter | Value (pH 7.0) | pH Dependency | Reference |
|---|---|---|---|
| Kc (M⁻¹) | 1.2 × 10⁵ | <2-fold variation (6.0–9.5) | |
| k₂ (s⁻¹) | 12.4 | Sigmoidal (pKa = 7.53) | |
| k₋₂ (s⁻¹) | 0.62 | Sigmoidal (pKa = 8.30) |
Table 2: Thermodynamic Parameters for IACoA Binding
| Parameter | Value (25°C) | Temperature Effect | Reference |
|---|---|---|---|
| ΔG° (kcal/mol) | -7.4 | Linear with T (ΔCp = -0.24 kcal/mol·K) | |
| ΔH° (kcal/mol) | -3.7 | Enthalpy-entropy compensation | |
| TΔS° (kcal/mol) | +3.7 | Decreases with T |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
